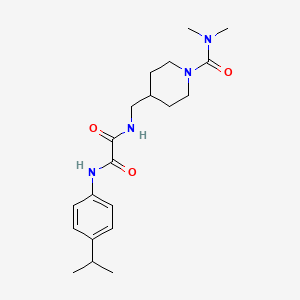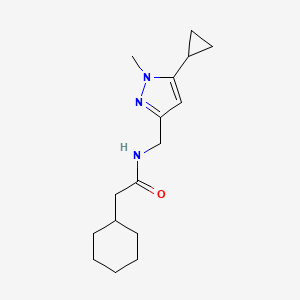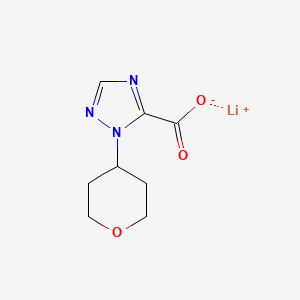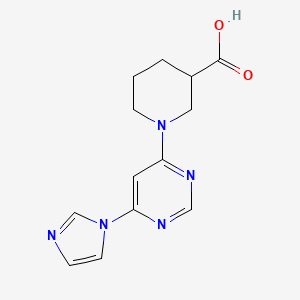
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . In a study, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study synthesized a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines from 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It has a melting point of 151–153 °C .Scientific Research Applications
Therapeutic Potential of Imidazole Containing Compounds
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia . The derivatives of 1, 3-diazole are developed and tested for their biological activities .
Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . The synthesized compounds were evaluated for their in vitro cytotoxic activity against two cancer cell lines along with normal cell line (HEK293) by MTT assay .
Results or Outcomes
Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC50 values of 2.55 and 3.89 µM respectively .
CDK4/6 Inhibitors for Cancer Treatment
Specific Scientific Field
Cancer Therapeutics
Summary of the Application
CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer . A novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which had a distinctive triheteroaryl structure, has been discovered as CDK4/6 inhibitors .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves the creation of a novel class of imidazo[1′,2’:1,6]pyrido[2,3-d]pyrimidin derivatives .
Results or Outcomes
These inhibitors have shown potential in the treatment of cancer .
Synthesis and Pharmacological Evaluation of Novel 1-(piperidin-4-yl)-1H
Summary of the Application
This research involves the synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves the creation of novel 1-(piperidin-4-yl)-1H .
Results or Outcomes
The results of this research are not specified in the source .
Discovery of a Novel Series of Imidazo
Summary of the Application
A novel class of imidazole derivatives has been discovered as CDK4/6 inhibitors . CDK4/6 has been identified as an attractive therapeutic target for the treatment of cancer .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves the creation of a novel class of imidazole derivatives .
Future Directions
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-1-4-17(7-10)11-6-12(16-8-15-11)18-5-3-14-9-18/h3,5-6,8-10H,1-2,4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCXZAJRYOAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)
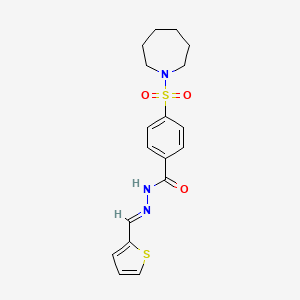

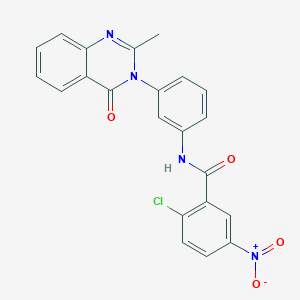
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793784.png)
